2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with a unique structure that includes phenoxy, oxadiazole, and acetamide groups
Preparation Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol.
Formation of 3,4-dimethylphenoxyacetic acid: This involves the reaction of 3,4-dimethylphenol with chloroacetic acid.
Synthesis of 4-(propan-2-yloxy)phenylamine: This can be prepared by reacting 4-nitrophenol with isopropyl bromide, followed by reduction.
Formation of the oxadiazole ring: This step involves the cyclization of the appropriate hydrazide with a carboxylic acid derivative.
Final coupling reaction: The final step involves coupling the 3,4-dimethylphenoxyacetic acid derivative with the oxadiazole compound under appropriate conditions to form the target compound.
Chemical Reactions Analysis
2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and oxadiazole groups can undergo nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar compounds include:
2-(3,5-dimethoxy-4-(propan-2-yloxy)phenyl)ethanamine: This compound has a similar phenoxy structure but differs in the substitution pattern and functional groups.
(3,4-dimethylphenyl)[4-(propan-2-yloxy)phenyl]methanamine: This compound shares the phenyl and isopropoxy groups but lacks the oxadiazole ring.
4-(3,4-dimethylphenoxy)benzeneacetic acid: This compound has a similar phenoxy structure but differs in the acetic acid group instead of the acetamide.
The uniqueness of 2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)27-17-9-6-16(7-10-17)20-21(24-28-23-20)22-19(25)12-26-18-8-5-14(3)15(4)11-18/h5-11,13H,12H2,1-4H3,(H,22,24,25) |
InChI Key |
HZQFYXMPNSXIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C)C |
Origin of Product |
United States |
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